Cas no 88196-70-7 ((R)-1-(3-Methoxyphenyl)ethanamine)

(R)-1-(3-Methoxyphenyl)ethanamine structure
88196-70-7 structure
Product Name:(R)-1-(3-Methoxyphenyl)ethanamine
Número CAS:88196-70-7
MF:C9H13NO
Megavatios:151.205622434616
MDL:MFCD00671655
CID:61152
PubChem ID:7020759
Update Time:2024-10-26

(R)-1-(3-Methoxyphenyl)ethanamine Propiedades químicas y físicas

Nombre e identificación

    • (R)-1-(3-Methoxyphenyl)ethanamine
    • (R)-m-Methoxy-alpha-methylbenzylamine
    • (R)-1-(3-METHOXYPHENYL)ETHYLAMINE
    • C9H13NO
    • (S)-(-)-1-(3-methoxylphenyl)ethylamine
    • (S)-1-(3'-methoxyphenyl)ethylamine
    • (S)-1-(m-methoxyphenyl)ethylamine
    • (S)-1-methyl-m-methoxy-benzyl amine
    • (S)-3-(1-Aminoethyl)anisole
    • (S)-m-methoxy-1-phenylethylamine
    • 1-(R)-(3-methoxyphenol)ethylamine
    • R-3-methoxy-Alpha-methylbenzylamine
    • Benzenemethanamine,3-methoxy-a-methyl-, (R)-
    • (R)-3-Methoxy-a-methylbenzylamine
    • (R)-m-Methoxy-a-phenethylamine
    • (R)-m-Methoxy-a-phenylethylamine
    • (1R)-1-(3-methoxyphenyl)ethanamine
    • (1R)-1-(3-methoxyphenyl)ethylamine
    • (1R)-1-(3-methoxyphenyl)ethan-1-amine
    • Phenol,3-[(1R)-1-aminoethyl]-
    • (R)-3-methoxy-alpha-methylbenzylamine
    • CJWGCBRQAHCVHW-SSDOTTSWSA-N
    • (R)-1(3-methoxyphenyl)ethylamine
    • (R)-1-(3-methoxyphenyl) ethanamine
    • (R)-1-(3-methoxy
    • (αR)-3-Methoxy-α-methylbenzenemethanamine (ACI)
    • Benzenemethanamine, 3-methoxy-α-methyl-, (R)- (ZCI)
    • (R)-(+)-1-(3-Methoxyphenyl)ethylamine
    • (R)-3-Methoxy-α-methylbenzylamine
    • (R)-m-Methoxy-α-phenethylamine
    • (R)-m-Methoxy-α-phenylethylamine
    • 88196-70-7
    • AC-13250
    • (R)-1-(3-Methoxy-phenyl)-ethylamine
    • EN300-112645
    • (R)-1-(3-methoxyphenyl)-ethylamine
    • (R)-(+)-1-(3-methoxyphenyl)-ethylamine
    • (1R)-1-(3-Methoxyphenyl)ethanamine, AldrichCPR
    • (r)-1-(3-methoxyphenyl) ethylamine
    • MFCD00671655
    • SCHEMBL335622
    • DS-12736
    • EC 618-126-5
    • (R)-3-Methoxy-alpha-methylbenzylamine, ChiPros(R), produced by BASF, >=99%
    • DTXSID301299481
    • CS-0000277
    • AKOS012536234
    • MDL: MFCD00671655
    • Renchi: 1S/C9H13NO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7H,10H2,1-2H3/t7-/m1/s1
    • Clave inchi: CJWGCBRQAHCVHW-SSDOTTSWSA-N
    • Sonrisas: [C@@H](C1C=CC=C(OC)C=1)(N)C
    • Brn: 6683688

Atributos calculados

  • Calidad precisa: 151.10000
  • Masa isotópica única: 151.099714038g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 2
  • Complejidad: 116
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.6
  • Superficie del Polo topológico: 35.2
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: none

Propiedades experimentales

  • Color / forma: 无色液体
  • Denso: 1.023
  • Punto de fusión: 5℃
  • Punto de ebullición: 66°C 0,4mm
  • Punto de inflamación: 66°C/0.38mm
  • índice de refracción: 1.5335
  • Coeficiente de distribución del agua: Soluble in water (10g/L at 20°C).
  • PSA: 35.25000
  • Logp: 2.41520
  • Sensibilidad: Air Sensitive
  • Disolución: 未确定
  • Presión de vapor: 0.1±0.5 mmHg at 25°C

(R)-1-(3-Methoxyphenyl)ethanamine Información de Seguridad

  • Símbolo: GHS05 GHS06
  • Palabra de señal:Danger
  • Instrucciones de peligro: H314-H331
  • Declaración de advertencia: P261-P280-P303+P361+P353-P304+P340+P310-P305+P351+P338+P310-P403+P233
  • Número de transporte de mercancías peligrosas:UN 2735
  • Wgk Alemania:3
  • Código de categoría de peligro: 20-34
  • Instrucciones de Seguridad: S26-S36/37/39-S45
  • Señalización de mercancías peligrosas: C
  • Nivel de peligro:8
  • Grupo de embalaje:III
  • Categoría de embalaje:III
  • Términos de riesgo:R21/22; R34
  • Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(R)-1-(3-Methoxyphenyl)ethanamine Datos Aduaneros

  • Código HS:2922299090
  • Datos Aduaneros:

    中国海关编码:

    2922299090

    概述:

    2922299090. 其他氨基(萘酚、酚)及醚、酯〔包括它们的盐, 但含有一种以上含氧基的除外〕. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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(R)-1-(3-Methoxyphenyl)ethanamine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  56 h, 10 bar, rt
Referencia
Stereoselective Metal-Free Reduction of Chiral Imines in Batch and Flow Mode: A Convenient Strategy for the Synthesis of Chiral Active Pharmaceutical Ingredients
Brenna, Davide ; et al, European Journal of Organic Chemistry, 2017, 2017(1), 39-44

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Ammonium acetate ,  Hydrogen Catalysts: (OC-6-22)-Bis(acetato-κO,κO′)[1,1′-[(6S,8S,13aR)-7,8-dihydro-6,8-dimethyl-6H-dib… Solvents: 2,2,2-Trifluoroethanol ;  24 h, 57 bar, 100 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
Referencia
Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2
Tan, Xuefeng ; et al, Journal of the American Chemical Society, 2018, 140(6), 2024-2027

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  16 h, 80 °C
Referencia
Chemoenzymatic synthesis of the calcimimetic (+)-NPS R-568 via asymmetric reductive acylation of ketoxime intermediate
Han, Kiwon; et al, Tetrahedron Letters, 2010, 51(27), 3536-3537

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, 10 atm, 60 °C
1.2 Reagents: Potassium carbonate Solvents: Water ;  1 h, rt
Referencia
A simple and efficient synthesis of (S)- and (R)-1-(3-methoxyphenyl)ethylamine
Hu, Meng; et al, Letters in Organic Chemistry, 2007, 4(2), 126-128

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Thiophenol ,  Potassium carbonate Solvents: Dimethylformamide ;  4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Rhodium-Catalyzed Enantioselective Arylation of Aliphatic Imines
Kato, Naoya; et al, Chemistry - A European Journal, 2016, 22(23), 7739-7742

Métodos de producción 6

Condiciones de reacción
1.1 rt
Referencia
A low-waste process to Rivastigmine by waste isomer racemization
Reddy, Ganta Madhusudhan; et al, Chemistry & Biology Interface, 2011, 1(2), 192-197

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid ,  Titanium isopropoxide ,  Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  1-(11bR)-Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-ylpiperidine Solvents: Dichloromethane ;  24 h, 60 atm, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide
Referencia
Iridium-catalyzed direct asymmetric reductive amination of aromatic ketones
Huang, Haizhou; et al, Organic Chemistry Frontiers, 2017, 4(10), 1976-1980

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Ammonium iodide ,  Carbonylchlorohydrotris(triphenylphosphine)ruthenium ,  Sodium hexafluorophosphate ,  1,1′-Bis[(11bS)-3,5-dihydro-4H-dinaphtho[2,1-c:1′,2′-e]phosphepin-4-yl]ferrocene Solvents: Toluene ;  18 h, 46 bar, 120 °C
Referencia
Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen
Gallardo-Donaire, Joan; et al, Journal of the American Chemical Society, 2018, 140(1), 355-361

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol ;  0 °C → rt; overnight, rt
1.2 -
Referencia
N-Isopropylsulfinylimines as Useful Intermediates in the Synthesis of Chiral Amines: Expeditive Asymmetric Synthesis of the Calcimimetic (+)-NPS R-568
Fernandez, Inmaculada; et al, Journal of Organic Chemistry, 2008, 73(2), 745-748

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide
Referencia
Iridium-catalyzed direct asymmetric reductive amination of aromatic ketones
Huang, Haizhou; et al, Organic Chemistry Frontiers, 2017, 4(10), 1976-1980

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Anisole ,  Aluminum chloride Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  rt
Referencia
Nickel-Catalyzed Asymmetric Hydrogenation of N-Sulfonyl Imines
Li, Bowen; et al, Angewandte Chemie, 2019, 58(22), 7329-7334

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  1,4-Dioxane ;  0.5 - 1 h, rt
Referencia
Iridium-catalyzed diastereoselective amination of alcohols with chiral tert-butanesulfinamide by the use of a borrowing hydrogen methodology
Xi, Xiaomei; et al, Organic & Biomolecular Chemistry, 2019, 17(33), 7651-7654

Métodos de producción 13

Condiciones de reacción
1.1 Catalysts: Borane ,  (3aR,5R,7R,7aS)-Octahydro-6,6-dimethyl-5,7-methano-1,3,2-benzoxazaborole Solvents: Tetrahydrofuran ;  5 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 24 h, rt
1.3 Reagents: Borane Solvents: Tetrahydrofuran ;  24 h, reflux; cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ;  24 h, acidified, rt
1.5 Reagents: Sodium hydroxide Solvents: Water ;  basified
Referencia
Enantioselective reduction of ketoxime ethers with borane-oxazaborolidines and synthesis of the key intermediate leading to (S)-rivastigmine
Pakulski, Marcin M.; et al, Tetrahedron: Asymmetry, 2012, 23(9), 716-721

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
Referencia
A dimethylzinc/diphenylphosphinoylimine approach to the asymmetric synthesis of the calcimimetic agent NPS R-568
Banerjee, Sucharita; et al, Applied Organometallic Chemistry, 2011, 25(2), 105-109

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  6 h, 0 °C
Referencia
Sulfinamide Phosphinates as Chiral Catalysts for the Enantioselective Organocatalytic Reduction of Imines
Chelouan, Ahmed; et al, Organic Letters, 2016, 18(13), 3258-3261

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Zinc ,  Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  8 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
Referencia
Cobalt-Catalyzed Enantioselective C-H Annulation of Benzylamines with Alkynes: Application to the Modular and Asymmetric Syntheses of Bioactive Molecules
Wu, Yong-Jie; et al, Journal of the American Chemical Society, 2023, 145(45), 24499-24505

(R)-1-(3-Methoxyphenyl)ethanamine Raw materials

(R)-1-(3-Methoxyphenyl)ethanamine Preparation Products

(R)-1-(3-Methoxyphenyl)ethanamine Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:88196-70-7)(R)-1-(3-Methoxyphenyl)ethanamine
Número de pedido:A842493
Estado del inventario:in Stock
Cantidad:10g/25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 06:56
Precio ($):226.0/564.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:88196-70-7)(R)-1-(3-Methoxyphenyl)ethanamine
A842493
Pureza:99%/99%
Cantidad:10g/25g
Precio ($):226.0/564.0